N'-[(1Z)-(3-bromophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
Description
The compound has the molecular formula C18H14BrN3O and a molecular weight of 368.234. It is characterized by the presence of a bromophenyl group, a pyrrole ring, and a benzohydrazide moiety, which contribute to its diverse chemical properties and reactivity.
Properties
IUPAC Name |
N-[(Z)-(3-bromophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O/c19-15-7-5-6-14(12-15)13-20-21-18(23)16-8-1-2-9-17(16)22-10-3-4-11-22/h1-13H,(H,21,23)/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZACUIRIYIXKGF-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)Br)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C\C2=CC(=CC=C2)Br)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-(3-bromophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide typically involves the condensation of 3-bromobenzaldehyde with 2-(1H-pyrrol-1-yl)benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Hydrazone Formation
The compound’s central hydrazone linkage (C=N) is formed through a mechanism involving:
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Imine formation : Nucleophilic attack of the hydrazide’s -NH2 group on the aldehyde’s carbonyl carbon.
Potential Chemical Transformations
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Hydrolysis :
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Conditions : Acidic or basic aqueous media.
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Outcome : Reversion to starting materials (benzohydrazide and aldehyde).
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Electrophilic Substitution :
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Reactivity : The bromine substituent on the phenyl ring is meta-directing , but steric hindrance from the methylidene group may reduce reactivity.
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Possible Reactions : Halogenation, nitration, or Friedel-Crafts acylation (if activated).
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Pyrrole Ring Reactions :
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Susceptibility : The pyrrole ring may undergo oxidation or electrophilic substitution under harsh conditions.
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Structural and Reactivity Insights
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Molecular Stability : The hydrazone linkage and aromatic substituents (bromine, pyrrole) contribute to stability under normal conditions.
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Biological Activity : While not explicitly studied for this compound, hydrazone derivatives often exhibit enzyme-binding properties (e.g., urease inhibition) .
Research Findings and Trends
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to N'-[(1Z)-(3-bromophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide. For instance, derivatives of similar structures have shown promising results against the H5N1 avian influenza virus. The mechanism involves inhibition of viral replication, with notable efficacy demonstrated through plaque reduction assays on Madin-Darby canine kidney cells . The compound's ability to interact with viral proteins could be a focal point for further research into its antiviral properties.
Anticancer Properties
Research has indicated that benzohydrazide derivatives possess significant anticancer activities. For example, studies have reported that such compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The incorporation of bromophenyl and pyrrole moieties enhances these effects, potentially leading to the development of novel anticancer agents.
Synthesis of Novel Polymers
The compound's unique structure allows it to serve as a monomer in the synthesis of novel polymeric materials. Its reactivity can be exploited in polymerization reactions to create materials with tailored properties for specific applications, such as drug delivery systems or biocompatible scaffolds for tissue engineering . The incorporation of hydrazone linkages provides additional stability and functionality to these polymers.
Pesticidal Properties
Compounds similar to this compound have been investigated for their pesticidal properties. Studies suggest that these compounds can act as effective fungicides or insecticides due to their ability to disrupt biological processes in pests . The bromophenyl group may enhance the lipophilicity of the compound, improving its absorption and efficacy in agricultural applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N’-[(1Z)-(3-bromophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
- N’-[(1Z)-(4-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
Uniqueness
N’-[(1Z)-(3-bromophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs
Biological Activity
N'-[(1Z)-(3-bromophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is a compound characterized by its unique structure, which includes a bromophenyl group, a pyrrole ring, and a hydrazone linkage. Its molecular formula is with a molecular weight of approximately 368.234 g/mol. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli when tested using the agar well diffusion method. The effectiveness is often measured in terms of zone of inhibition, with higher concentrations leading to more pronounced antibacterial effects .
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 200 |
| Escherichia coli | 18 | 200 |
Anticancer Properties
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, although detailed mechanisms remain to be elucidated. The compound's ability to interact with specific molecular targets could potentially modulate pathways involved in cancer progression .
Anti-inflammatory Activity
In vivo studies have demonstrated that this compound possesses anti-inflammatory properties. For example, it has been tested in rat models where it significantly reduced paw edema induced by inflammatory agents. The anti-inflammatory effects were dose-dependent, with optimal results observed at specific dosages .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Binding : Its structure allows for binding to receptors that regulate cell signaling pathways related to inflammation and cancer cell proliferation.
- DNA Interaction : Some studies suggest potential interactions with DNA, which could lead to its anticancer effects through the induction of DNA damage in rapidly dividing cells .
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound revealed that at concentrations ranging from 100 to 400 μg/mL, the compound exhibited significant inhibition against both tested bacterial strains. The results indicated a clear dose-response relationship, emphasizing the importance of concentration in achieving therapeutic effects .
Case Study 2: Anti-inflammatory Effects
In another study assessing anti-inflammatory activity, rats treated with varying doses of the compound showed a significant reduction in paw edema compared to control groups. The maximum inhibition was recorded at a dose of 100 mg/kg body weight, demonstrating its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor binding |
| Other Hydrazone Derivatives | Variable | Generally similar mechanisms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
